Cas no 68121-48-2 (Chloroquine N-Oxide)

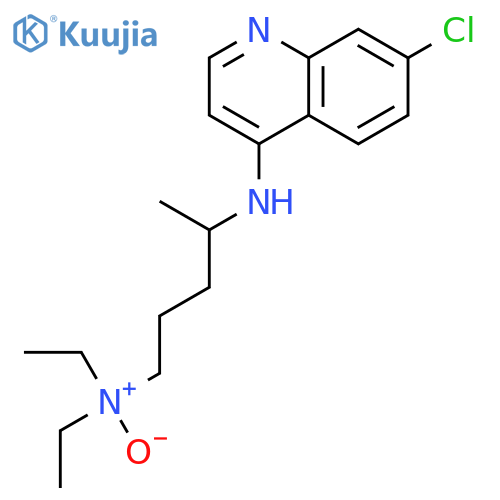

Chloroquine N-Oxide structure

商品名:Chloroquine N-Oxide

Chloroquine N-Oxide 化学的及び物理的性質

名前と識別子

-

- 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1,N1-diethyl-, N1-oxide

- Chloroquine N-Oxide

- Chloroquine Related Compound GQ: What is Chloroquine Related Compound G Q: What is the CAS Number of Chloroquine Related Compound G

- SCHEMBL14022456

- RT3324Q70T

- 4-((7-Chloroquinolin-4-yl)amino)-N,N-diethylpentan-1-amine oxide

- 4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide

- UNII-RT3324Q70T

- TCA12148

- 68121-48-2

- DTXSID001315781

-

- インチ: InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)

- InChIKey: HPVLZIVCPLRCAH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 335.1764402Da

- どういたいしつりょう: 335.1764402Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 43Ų

Chloroquine N-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C542620-50mg |

Chloroquine N-Oxide |

68121-48-2 | 50mg |

$620.00 | 2023-05-18 | ||

| TRC | C542620-100mg |

Chloroquine N-Oxide |

68121-48-2 | 100mg |

$ 1200.00 | 2023-09-08 | ||

| TRC | C542620-10mg |

Chloroquine N-Oxide |

68121-48-2 | 10mg |

$155.00 | 2023-05-18 |

Chloroquine N-Oxide 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

68121-48-2 (Chloroquine N-Oxide) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量